molecular formula C14H21NO3 B11790371 tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate

tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate

Cat. No.: B11790371
M. Wt: 251.32 g/mol
InChI Key: XFMRBFGFKMIXOX-UHFFFAOYSA-N
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Description

tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a furan ring attached to a piperidine ring, which is further substituted with a tert-butyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate typically involves the reaction of furan-2-yl piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other piperidine carboxylates.

Properties

IUPAC Name

tert-butyl 2-(furan-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-9-5-4-7-11(15)12-8-6-10-17-12/h6,8,10-11H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMRBFGFKMIXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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